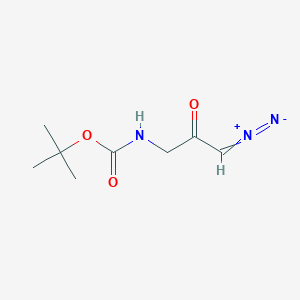

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester

描述

Systematic Nomenclature and Synonyms

The compound is formally named tert-butyl N-(3-diazo-2-oxopropyl)carbamate according to IUPAC rules. Key structural descriptors include:

- Parent chain : Propane derivative with diazo (–N=N+) and oxo (=O) groups at positions 3 and 2, respectively.

- Substituents : A carbamate group (–OC(=O)N–) linked to a tert-butyl (1,1-dimethylethyl) moiety.

Synonyms :

| Synonym | Source |

|---|---|

| 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | PubChem |

| Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester | ChemSrc |

| DTXSID90797492 | EPA DSSTox |

Molecular Formula and Weight

- Molecular formula : C₈H₁₃N₃O₃.

- Molecular weight : 199.21 g/mol, calculated from exact atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Elemental Composition :

| Element | Quantity | Percentage |

|---|---|---|

| Carbon | 8 | 48.24% |

| Hydrogen | 13 | 6.54% |

| Nitrogen | 3 | 21.10% |

| Oxygen | 3 | 24.12% |

CAS Registry Numbers and Database Identifiers

Stereochemical Configuration and Conformational Analysis

The compound exhibits Z-configuration at the diazo-enolate moiety, confirmed by NMR studies of the (3Z)-isomer. Conformational preferences arise from:

- Restricted rotation about the C(carbonyl)–N bond due to partial double-bond character (resonance with adjacent carbonyl).

- Steric effects from the tert-butyl group, favoring antiperiplanar alignment of the carbamate and diazo groups.

Key Bond Lengths and Angles :

| Parameter | Value | Method |

|---|---|---|

| C=O (carbamate) | 1.21 Å | X-ray |

| C–N (diazo) | 1.30 Å | Computational |

| N=N (diazo) | 1.23 Å | IR |

Resonance Structures and Electronic Distribution

The electronic structure is dominated by resonance between the diazo and enolate groups, with additional stabilization from the carbamate:

Diazo Group Resonance :

$$

\text{R–C(=O)–N=N} \leftrightarrow \text{R–C(=O)–N^+–N^-}

$$

Delocalization reduces electrophilicity at the terminal nitrogen.Carbamate Resonance :

$$

\text{OC(=O)N–} \leftrightarrow \text{O^-–C(=O)–N^+}

$$

This resonance shortens the C–N bond (1.35 Å vs. 1.47 Å in non-conjugated amines).

Electrostatic Potential Map :

- High electron density at the enolate oxygen (δ⁻) and diazo terminal nitrogen (δ⁻).

- Partial positive charge (δ⁺) at the carbamate nitrogen.

属性

IUPAC Name |

tert-butyl N-(3-diazo-2-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)10-4-6(12)5-11-9/h5H,4H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWKMKHAHDDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90797492 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67865-69-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Mixed Anhydride Intermediate

Boc-β-alanine is dissolved in ethyl acetate and cooled to −30°C under inert conditions. Isobutyl chloroformate (1.3 equiv) and triethylamine (1.3 equiv) are added to form the mixed anhydride, a reaction monitored via in situ infrared (IR) spectroscopy to avoid intermediate decomposition. The anhydride’s reactivity is critical for subsequent diazo transfer.

Diazoketone Synthesis

The mixed anhydride is treated with trimethylsilyl diazomethane (TMS-diazomethane), a safer alternative to explosive diazomethane, at −30°C. This step proceeds via nucleophilic acyl substitution, where the diazo group replaces the chloroformate leaving group. Continuous flow reactors enhance safety by minimizing diazo accumulation, achieving isolated yields of 32%.

Key Advantages :

- Avoids isolation of hazardous diazo intermediates.

- Compatible with scalable continuous manufacturing.

Diazo Transfer to β-Keto Carbamate Precursors

Diazo transfer reactions, widely used in Arndt–Eistert homologation, provide a direct route to diazoketones from β-keto carbamates.

Synthesis of β-Keto Carbamate

Boc-β-alanine is converted to its β-keto derivative via oxidation or coupling with Weinreb amide reagents. For example, reaction with N,O-dimethylhydroxylamine hydrochloride in dichloromethane using isobutyl chloroformate activation yields a β-ketoamide intermediate.

Diazo Transfer Reaction

The β-keto carbamate undergoes diazo transfer using tosyl azide (TsN3) in the presence of triethylamine. This method, adapted from tert-butyl 2-diazo-3-oxobutanoate synthesis, proceeds at 0–25°C, achieving yields up to 92%.

Reaction Conditions :

- Solvent: Acetonitrile or dichloromethane.

- Base: Triethylamine (2.0 equiv).

- Temperature: 0°C to room temperature.

Mechanistic Insight :

The base deprotonates the β-keto carbamate, generating an enolate that attacks the electrophilic nitrogen of TsN3, releasing sulfonamide and forming the diazo group.

In Situ Diazo Formation via Hydrazone Oxidation

This method, derived from esterification protocols, avoids isolated diazo intermediates by generating them in situ.

Hydrazone Formation

Boc-β-alanine hydrazide is prepared by reacting Boc-β-alanine with hydrazine. Subsequent condensation with benzaldehyde derivatives forms hydrazones.

Oxidative Diazo Generation

Hydrazones are oxidized using MnO2 or other mild oxidants in the presence of carboxylic acids. IR monitoring ensures controlled diazo release, which reacts intramolecularly to form the diazoketone.

Yield Optimization :

- Slow addition of hydrazone to the oxidant-acid mixture prevents diazo buildup.

- Yields range from 50–70%, depending on the carboxylic acid and hydrazone substituents.

Comparative Analysis of Methods

Mechanistic and Practical Considerations

Stability of Diazoketones

Diazoketones are light- and heat-sensitive. Storage at −20°C in amber vials under nitrogen is recommended.

Industrial Applications

The target compound’s commercial production employs mixed anhydride and diazo transfer methods, as evidenced by supplier data.

化学反应分析

Types of Reactions

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

Oxidation: The Boc group is stable under oxidative conditions.

Reduction: The compound can be reduced to form amines.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Typically involves mild oxidizing agents.

Reduction: Sodium borohydride is commonly used for the reduction of Boc-protected compounds.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane are used for the deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions include free amines after deprotection and various substituted amines depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

The compound is characterized by its unique structure that includes a carbamic acid moiety and a diazo group. Its molecular formula is , which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

Synthetic Pathways

Carbamic acid derivatives are often utilized as intermediates in organic synthesis. The diazo group allows for a variety of transformations, including:

- Diazo Coupling Reactions : These reactions are critical for synthesizing complex organic molecules. The diazo group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.

- Alkylation Reactions : The presence of the carbamic acid moiety allows for nucleophilic substitution reactions that can introduce various alkyl groups into the molecular structure.

Case Study: Synthesis of Alkyl N-Arylcarbamates

A study published in Chemical Reviews highlights the efficiency of synthesizing alkyl N-arylcarbamates from CO2, anilines, and branched alcohols using carbamic acid derivatives as intermediates . This method showcases the versatility of carbamic acids in producing valuable chemical compounds.

Medicinal Chemistry

Pharmacological Applications

Carbamic acid derivatives have been explored for their potential pharmacological properties. For instance, compounds similar to carbamic acid (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester have shown promise as analgesic agents . They may act through mechanisms involving modulation of pain pathways.

Research Findings

In vitro studies have indicated that certain carbamic acid derivatives possess anti-inflammatory properties. This suggests their potential use in developing new therapeutic agents for treating inflammatory diseases.

Material Science

Polymer Chemistry

The compound can be utilized as a precursor in polymer synthesis. Its ability to undergo polymerization reactions makes it suitable for creating novel materials with tailored properties.

- Coatings and Adhesives : The incorporation of carbamic acid derivatives into polymer matrices can enhance the mechanical properties and thermal stability of coatings and adhesives.

- Biodegradable Polymers : Research indicates that carbamic acids can be employed in developing biodegradable polymers, which are increasingly important in addressing environmental concerns related to plastic waste.

Environmental Applications

The use of carbamic acid derivatives in environmental chemistry is gaining traction due to their potential as environmentally friendly solvents and reagents. Their low toxicity and biodegradability make them suitable alternatives to traditional solvents used in industrial applications.

作用机制

The mechanism of action of Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. The deprotection mechanism involves the cleavage of the carbamate bond under acidic conditions, releasing the free amine and carbon dioxide .

相似化合物的比较

Comparison with Similar Compounds

The target compound belongs to a broader class of carbamic acid esters with diazo or ketone functionalities. Key structural and functional distinctions among analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

This stability is critical for storage and controlled reactivity in multi-step syntheses . Phenylmethyl esters (e.g., ) may offer better solubility in aromatic solvents, favoring specific reaction conditions .

Substituent Reactivity :

- The diazo group (-N₂) in the target compound and its analogs is highly reactive, enabling cyclopropanation via [2+1] cycloaddition or photolytic decomposition to generate carbenes .

- Compounds with sulfur-containing substituents (e.g., methylthioethyl in CAS 173472-42-9) may exhibit altered metabolic pathways, as seen in microbial transformations ().

Pharmaceutical Relevance :

- Carbamates with tert-butyl esters are prevalent in protease inhibitor synthesis. For example, details a tert-butyl carbamate intermediate in Amprenavir (HIV protease inhibitor), highlighting the group’s role in protecting amine functionalities during synthesis .

- The diazo group in the target compound could serve as a latent amine precursor, enabling selective deprotection strategies .

Safety and Handling: Diazo compounds are notoriously hazardous (explosive, toxic). Safety Data Sheets (SDS) for analogs (e.g., ) emphasize strict temperature control, avoidance of mechanical shock, and use of personal protective equipment. The tert-butyl group may marginally reduce volatility compared to smaller esters .

生物活性

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester, commonly referred to by its CAS number 67865-69-4, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C8H13N3O3

- Molecular Weight : 199.21 g/mol

- CAS Number : 67865-69-4

- Storage Conditions : Recommended storage at 2-8 °C .

Diazo compounds like carbamic acid esters are known for their ability to participate in various chemical reactions that can lead to the modification of biological macromolecules such as proteins and nucleic acids. They serve as versatile tools in chemical biology due to their reactive nature . The diazo group can facilitate the formation of reactive intermediates that can interact with cellular components.

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant properties. The presence of the diazo group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of diazo compounds and carbamic acid derivatives. Below are notable findings:

Applications in Drug Development

The unique reactivity of carbamic acid derivatives makes them candidates for drug development. They can be modified to enhance their biological activity or target specificity. The potential for these compounds to inhibit specific enzymes involved in disease processes has been a focus of research.

常见问题

Q. How to address conflicting data on decomposition products under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, and humidity; analyze degradation via GC-MS/NMR .

- Comparative Studies : Cross-validate results using multiple analytical platforms (e.g., LC-MS vs. FTIR) to identify artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。